2-Hydroxy-5-(trifluoromethyl)benzamide
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Overview
Description
2-Hydroxy-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzamide structure.
Scientific Research Applications
2-Hydroxy-5-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Future Directions
The trifluoromethyl group, which is present in “2-Hydroxy-5-(trifluoromethyl)benzamide”, is a common feature in many FDA-approved drugs, indicating its importance in medicinal chemistry . Therefore, “this compound” and its derivatives may have potential applications in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group into a benzamide precursor. One common method is the radical trifluoromethylation of a suitable benzamide derivative. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and nitrated benzamides.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes .
Comparison with Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzamide
- 2-Hydroxy-3-(trifluoromethyl)benzamide
- 2-Hydroxy-6-(trifluoromethyl)benzamide
Comparison: 2-Hydroxy-5-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(13)5(3-4)7(12)14/h1-3,13H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVFQGFTCVULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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